![molecular formula C9H17NO4 B1529087 tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate CAS No. 1430230-65-1](/img/structure/B1529087.png)
tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Overview
Description
tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol. This compound is known for its applications in various fields of research and industry, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . The reaction conditions are generally mild, with the process being carried out at low temperatures to ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate involves the formation of a stable carbamate group, which can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. This stability is crucial in multi-step organic syntheses where selective deprotection is required .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison: tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate is unique due to its specific structure, which includes a trans-4-hydroxyoxolan-3-yl group. This structural feature imparts distinct reactivity and stability compared to other tert-butyl carbamates. The presence of the oxolan ring enhances its utility in specific synthetic applications, making it a valuable compound in both research and industrial contexts .
Biological Activity
Tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate (tBu-THOC) is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₇N₁O₄ and a molecular weight of approximately 203.24 g/mol. The compound is characterized by the presence of a tert-butyl group and a hydroxylated oxolane ring, which contribute to its reactivity and interactions with biological systems.
The biological activity of tBu-THOC can be attributed to its ability to interact with various enzymes and proteins. Its mechanism of action involves:
- Enzyme Modulation : tBu-THOC has been shown to influence enzyme activity, particularly in pathways related to drug metabolism and detoxification processes. This modulation can enhance or inhibit specific biochemical pathways, making it a candidate for further therapeutic exploration.
- Prodrug Potential : The compound's structural features position it as a potential prodrug, where it may be metabolized into an active form that exerts therapeutic effects. This characteristic is particularly valuable in drug design, as prodrugs can improve bioavailability and reduce side effects.
Comparative Analysis with Related Compounds
The following table summarizes key features of tBu-THOC compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₉H₁₇N₁O₄ | Unique hydroxylated oxolane structure |
Tert-butyl N-(4-oxooxolan-3-yl)carbamate | C₉H₁₇N₁O₄ | Related oxolane derivatives; used in similar contexts |
trans-tert-butyl 4-hydroxytetrahydrofuran-3-ylcarbamate | C₉H₁₇N₁O₄ | Hydroxytetrahydrofuran structure; potential activity |
Case Studies and Research Findings
Although direct case studies on tBu-THOC are sparse, research on related compounds provides a framework for understanding its potential applications:
- In Vitro Studies : Investigations into similar carbamates have revealed their capacity to inhibit key enzymes involved in neurodegenerative processes. For example, M4 demonstrated significant inhibition of β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), suggesting that tBu-THOC might exhibit comparable effects given its structural similarities .
- In Vivo Models : In vivo studies using related compounds have shown varying degrees of efficacy in reducing amyloid plaque formation and improving cognitive function in animal models of Alzheimer's disease. These findings underscore the importance of further exploring tBu-THOC's biological activity through rigorous testing .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl carbamate precursors and hydroxylated oxolane derivatives. Key steps include:
- Activation of the hydroxyl group : Use of activating agents like carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate nucleophilic substitution .
- Stereochemical control : Maintaining trans-configuration requires precise temperature control (-10°C to 0°C) and anhydrous conditions to prevent epimerization .
- Yield optimization : Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via flash chromatography (gradient elution) are critical. Typical yields range from 60–75% under optimized conditions .
Q. How should researchers handle and store tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate to ensure stability?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) to avoid moisture absorption. Pre-dry solvents (e.g., molecular sieves for DCM) to minimize decomposition .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : 1H/13C NMR in CDCl3 or DMSO-d6 to confirm regiochemistry. Key signals include:
- tert-butyl group: δ 1.4 ppm (singlet, 9H).
- Oxolane protons: δ 3.6–4.2 ppm (multiplet, 4H) .
- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
- Mass Spec : ESI-MS ([M+H]+) to verify molecular weight (e.g., calculated for C9H17NO4: 203.12 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical ambiguities in tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX-97 for structure solution and refinement. Key parameters:
- Space group determination (e.g., P21/c for centrosymmetric structures).
- Anisotropic displacement parameters for non-H atoms.
- Hydrogen bonding analysis (e.g., O–H···O interactions stabilizing the trans configuration) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and confirm dihedral angles between oxolane and carbamate groups .
Q. What strategies minimize diastereomer formation during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary protecting groups (e.g., benzyl ethers) to block undesired stereochemical pathways .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., shorter reaction times at lower temps favor kinetic products).
- HPLC monitoring : Use chiral columns (e.g., Chiralpak IA) to detect and quantify diastereomers early in synthesis .
Q. How can researchers reconcile contradictory NMR and X-ray data for this compound?
- Methodological Answer :
- Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) to detect conformational exchange broadening (e.g., oxolane ring puckering).
- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate solid-state vs. solution structures .
- Cross-validation : Use SCXRD to confirm absolute configuration and overlay with NMR-derived models .
Q. What mechanistic insights govern the hydrolysis of the tert-butoxycarbonyl (Boc) group in this compound?
- Methodological Answer :
- Acid-catalyzed hydrolysis : Monitor via in situ FTIR (disappearance of C=O stretch at 1720 cm⁻¹).
- Kinetic studies : Use HCl/dioxane (4 M) at 25°C and track reaction progress via LC-MS. Half-life (~2–3 hrs) depends on steric hindrance from the oxolane ring .
- Isotopic labeling : 18O-labeling experiments to trace oxygen migration during hydrolysis .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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